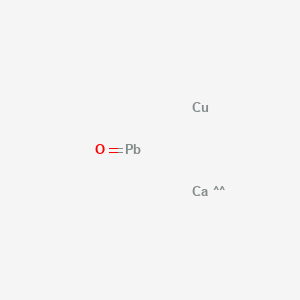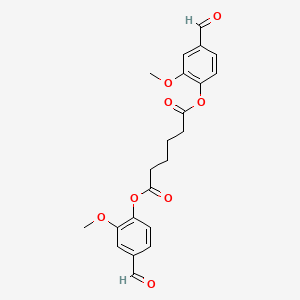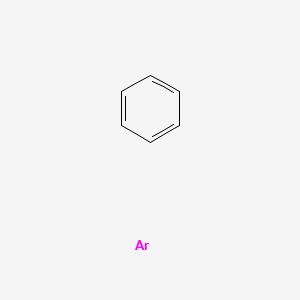
Argon;benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Argon;benzene: is a van der Waals complex formed by the interaction between argon and benzene. This compound is of interest due to its unique structural and electronic properties, which arise from the weak interactions between the argon atom and the benzene ring. These interactions can be studied to understand the behavior of molecular clusters and the nature of van der Waals forces.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Matrix Isolation Technique: Argon;benzene complexes can be prepared using the matrix isolation technique, where argon and benzene are co-deposited at low temperatures (typically around 20 K) in an inert gas matrix.
Supersonic Jet Expansion: Another method involves the use of supersonic jet expansion, where a mixture of argon and benzene is expanded through a nozzle into a vacuum chamber.
Industrial Production Methods: There are no large-scale industrial production methods for this compound complexes due to their specialized nature and the requirement for low-temperature conditions. These complexes are primarily studied in research laboratories.
Chemical Reactions Analysis
Types of Reactions:
Van der Waals Interactions: The primary interaction in argon;benzene complexes is the van der Waals interaction, which is a weak, non-covalent force.
Photodissociation: Under certain conditions, such as exposure to ultraviolet light, the this compound complex can undergo photodissociation, where the argon atom is released from the benzene ring.
Common Reagents and Conditions:
Inert Gas Matrix: Argon is used as the inert gas matrix for stabilizing the complex at low temperatures.
Ultraviolet Light: UV light can be used to study the photodissociation of the complex.
Major Products Formed:
Photodissociation Products: The primary product of photodissociation is the separation of argon and benzene molecules.
Scientific Research Applications
Chemistry:
Spectroscopic Studies: Argon;benzene complexes are used in spectroscopic studies to understand the nature of van der Waals interactions and the electronic properties of molecular clusters.
Biology:
Model Systems: These complexes serve as model systems for studying weak interactions in biological molecules, such as protein-ligand binding.
Medicine:
Drug Design: Insights gained from studying this compound interactions can be applied to drug design, particularly in understanding how drugs interact with their targets through weak forces.
Industry:
Material Science: Research on this compound complexes contributes to the development of new materials with tailored properties based on van der Waals interactions.
Mechanism of Action
Mechanism:
Van der Waals Forces: The primary mechanism of action for argon;benzene complexes is the van der Waals force, which is a weak, attractive force between the argon atom and the benzene ring.
Molecular Targets and Pathways:
Non-Specific Binding: The argon atom does not form specific chemical bonds with the benzene ring but interacts through non-specific van der Waals forces.
Comparison with Similar Compounds
Properties
CAS No. |
140135-97-3 |
|---|---|
Molecular Formula |
C6H6Ar |
Molecular Weight |
118.0 g/mol |
IUPAC Name |
argon;benzene |
InChI |
InChI=1S/C6H6.Ar/c1-2-4-6-5-3-1;/h1-6H; |
InChI Key |
LXXWZNHVNDONSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC=C1.[Ar] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


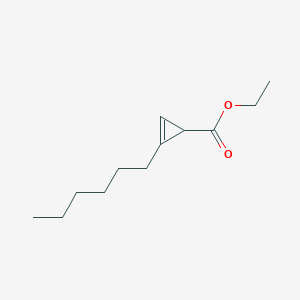
![4-[(5-Bromopentyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14263797.png)
![Phosphonic acid, [1-(benzoylamino)-2-phenylethyl]-, dimethyl ester](/img/structure/B14263802.png)
![4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate](/img/structure/B14263803.png)
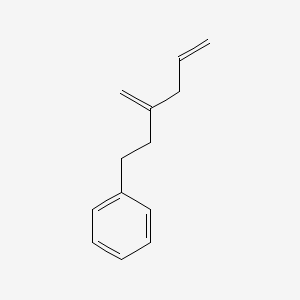
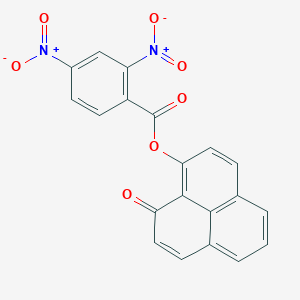
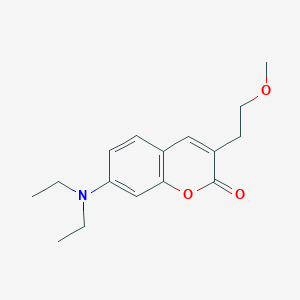
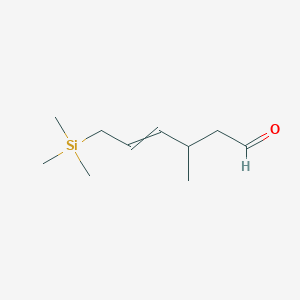
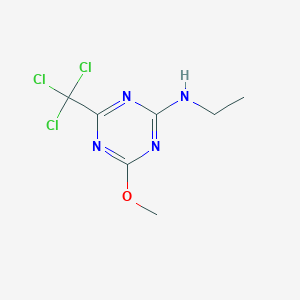
![Bis[(anthracen-9-yl)methyl] bis(3-cyanopropyl)propanedioate](/img/structure/B14263828.png)
![Dimethyl 3,3'-[1,2-phenylenebis(oxy)]di(pent-2-enoate)](/img/structure/B14263830.png)
